Isaglitazone (MCC-555) vs. Rosiglitazone: Superior In Vivo Antidiabetic Potency Despite 10-Fold Lower PPARγ Binding Affinity
Isaglitazone (MCC-555) exhibits a 2.6-fold higher in vivo antidiabetic potency than rosiglitazone in whole animal experiments, as measured by ED50 for glucose lowering [1]. This enhanced efficacy occurs despite a 10-fold lower binding affinity for PPARγ compared to rosiglitazone in competition binding assays [1]. This disconnect between binding affinity and functional efficacy distinguishes Isaglitazone from other TZDs and suggests unique PPARγ-coactivator recruitment properties .
| Evidence Dimension | In vivo antidiabetic efficacy (glucose lowering) |
|---|---|
| Target Compound Data | ED50 = 2.7 mg/kg |
| Comparator Or Baseline | Rosiglitazone (BRL49653): ED50 = 7.1 mg/kg |
| Quantified Difference | 2.6-fold lower ED50 (higher potency) |
| Conditions | Whole animal experiments; oral administration; glucose lowering measured |
Why This Matters
For researchers studying insulin sensitization or metabolic disease models, this data demonstrates that Isaglitazone achieves superior glycemic control at lower doses than the prototypical TZD rosiglitazone, enabling more robust in vivo efficacy with potentially reduced compound usage.
- [1] Reginato MJ, Bailey ST, Krakow SL, et al. A potent antidiabetic thiazolidinedione with unique peroxisome proliferator-activated receptor γ-activating properties. J Biol Chem. 1998;273(49):32679-32684. View Source
